

AMBROX® DL: A Reference Standard in Flavor and Fragrance Analysis

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Compound of Interest

Compound Name: AMBROX DL

Cat. No.: B1205197

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMBROX® DL (CAS 3738-00-9) is a high-impact aroma chemical renowned for its powerful and elegant woody-amber character with musky undertones.^{[1][2][3][4][5][6]} As a synthetic equivalent of ambergris's key odorant, Ambroxide, it serves as an essential standard in the flavor and fragrance industry for quality control, comparative analysis, and the development of new fragrance formulations.^{[2][7][8]} This document provides detailed application notes and protocols for utilizing AMBROX® DL as a reference standard in both analytical and sensory evaluations.

Physicochemical and Olfactory Properties

AMBROX® DL is a crystalline solid at room temperature, valued for its exceptional stability and long-lasting, linear scent profile.^{[1][3]} Its odor is complex, often described as having amber, woody, and dry, clean musky characteristics.^{[1][4]}

Table 1: Physicochemical Properties of AMBROX® DL

Property	Value	Reference
CAS Number	3738-00-9	[4][9]
Molecular Formula	C16H28O	[9]
Molecular Weight	236.39 g/mol	[9]
Appearance	White crystalline solid	[8]
Melting Point	74-76 °C	[8]
Boiling Point	273.9 °C at 760 mmHg	[9]
Flash Point	>100 °C	[5][10]
Vapor Pressure	0.29 Pa at 20°C	[10]
Solubility	Soluble in ethanol; Insoluble in water	[8]

Table 2: Olfactory Profile of AMBROX® DL

Descriptor	Description
Primary Notes	Woody, Ambery
Secondary Notes	Musky, Dry, Clean
Subtleties	Powdery sweetness, Animalic warmth
Tenacity on Blotter	> 1 month

Analytical Protocols

AMBROX® DL is frequently used as a standard for the identification and quantification of ambroxide and related compounds in fragrance oils and finished products using gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify AMBROX® DL in a fragrance oil.

Experimental Protocol:

- Standard Preparation:
 - Prepare a stock solution of AMBROX® DL in ethanol at a concentration of 1 mg/mL.
 - Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - Dilute the fragrance oil sample in ethanol to a concentration that falls within the calibration range. A typical starting dilution is 1:100 (v/v).
 - If the sample contains solid particles, centrifuge or filter prior to injection.[\[11\]](#)
- GC-MS Instrumentation and Parameters:
 - Gas Chromatograph: Agilent 7890 GC or similar.
 - Mass Spectrometer: Agilent 5977 MS or similar.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 µL (splitless mode).[\[11\]](#)
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.

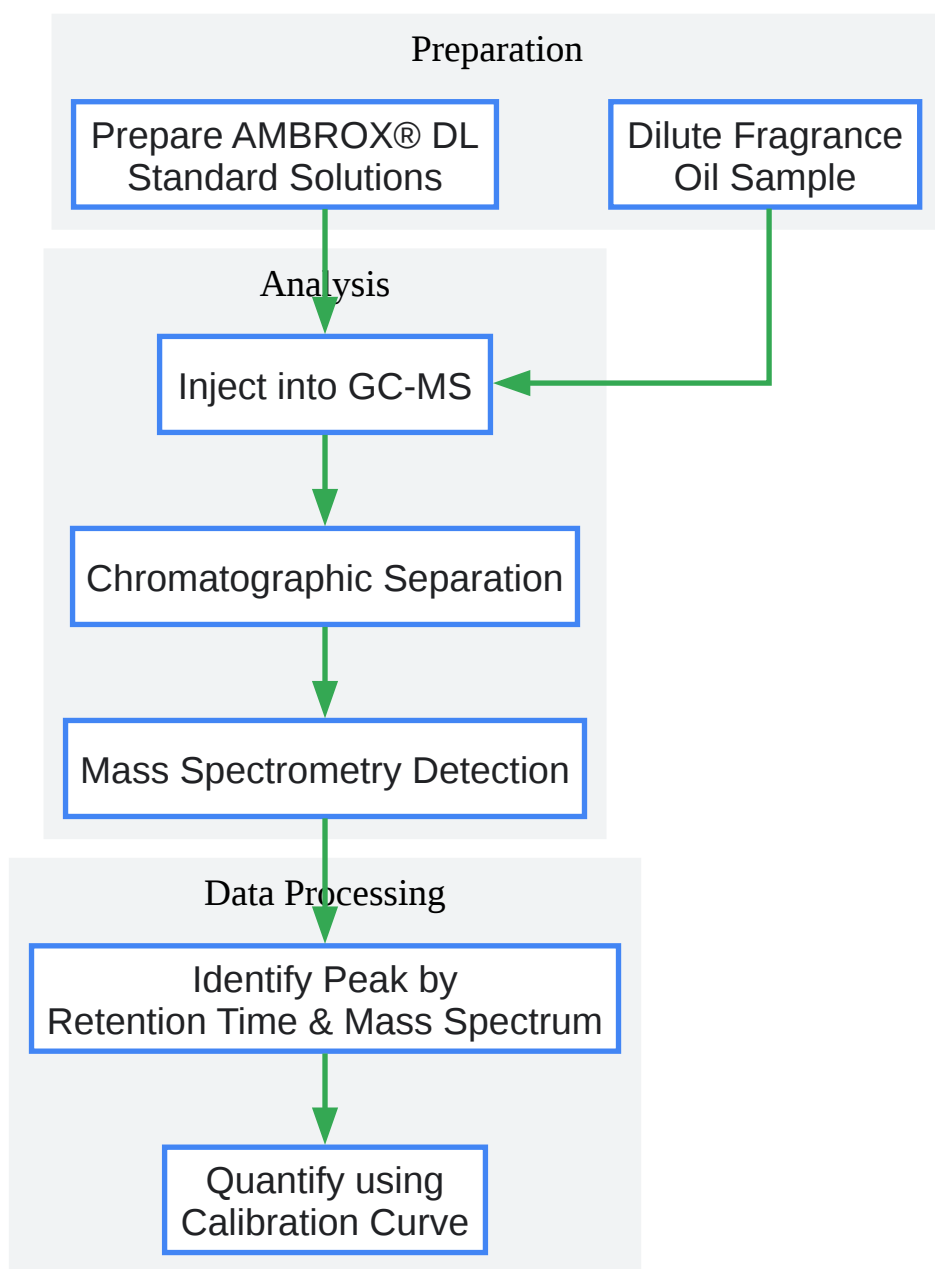
Data Presentation:

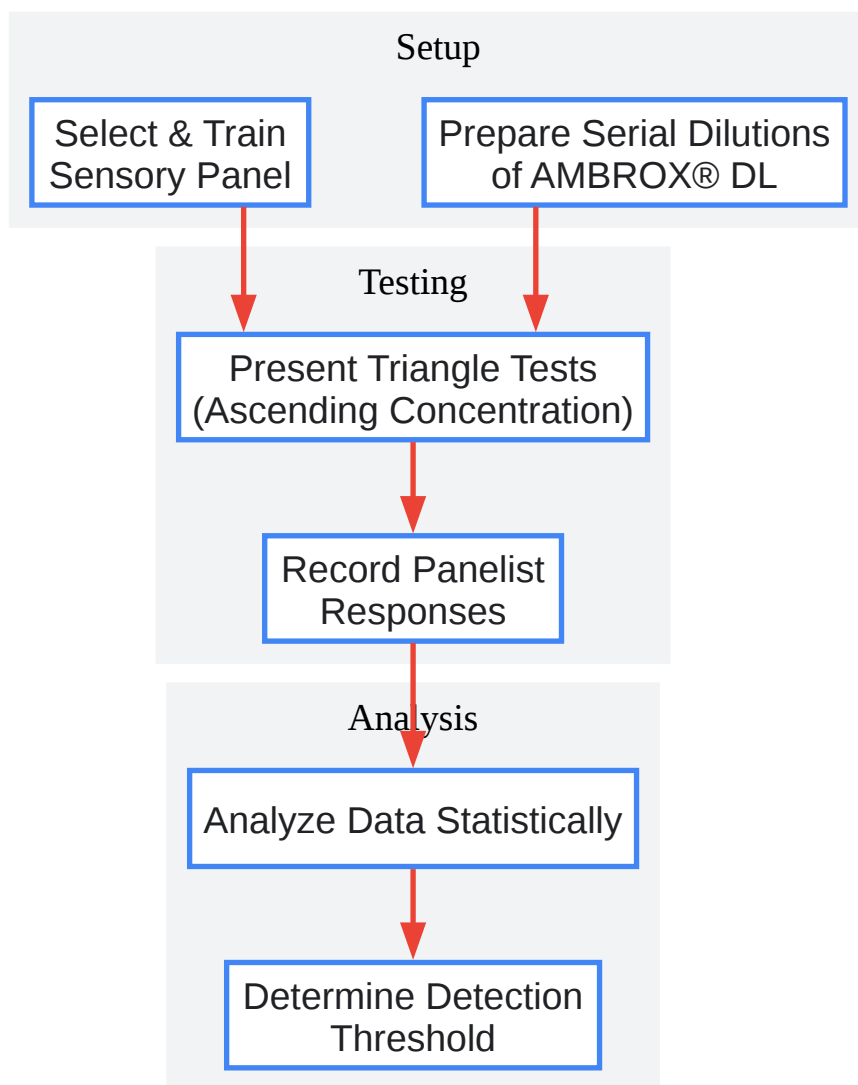
Table 3: GC-MS Data for Ambroxide (Key component of AMBROX® DL)

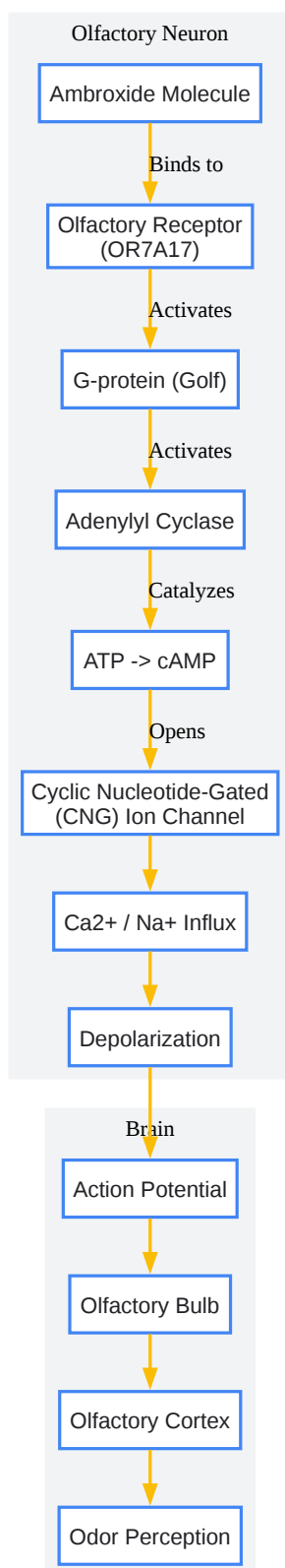
Parameter	Value	Reference
Kovats Retention Index (non-polar column)	~1756	
Key Mass Fragments (m/z)	236 (M+), 221, 205, 192, 177, 137, 109, 95	

Note: The mass spectrum of Ambroxide is characterized by a molecular ion peak at m/z 236 and a series of fragment ions resulting from the cleavage of the molecule.

Workflow for GC-MS Analysis of AMBROX® DL:







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